The Dawn of a Growth Factor: A Technical History of the Discovery of bFGF
The Dawn of a Growth Factor: A Technical History of the Discovery of bFGF
A definitive guide for researchers, scientists, and drug development professionals on the seminal discoveries and foundational experimental protocols that unveiled basic Fibroblast Growth Factor (bFGF), a pivotal regulator of cell growth and differentiation.
Introduction
The discovery of basic Fibroblast Growth Factor (bFGF), also known as FGF2, marked a significant milestone in our understanding of cell proliferation, angiogenesis, and tissue repair. This potent mitogen, initially identified through its profound effect on fibroblast proliferation, is now recognized as a key player in a multitude of physiological and pathological processes. This in-depth technical guide chronicles the history of its discovery, detailing the pioneering experiments, the evolution of purification techniques, and the initial characterization of its biochemical properties and signaling mechanisms. For researchers and professionals in drug development, a thorough understanding of this history provides a critical context for the ongoing exploration of the therapeutic potential of the FGF signaling axis.
The Early Observations: A Mitogenic Activity in Pituitary Extracts
The story of bFGF begins in the early 1970s with the observation of a potent mitogenic activity in crude extracts of the bovine pituitary gland. In 1973, Hugo Armelin first reported that pituitary extracts could stimulate the proliferation of 3T3 fibroblasts.[1] This finding was further advanced by the work of Denis Gospodarowicz, who in 1974, described a more defined isolation of proteins from cow brain and pituitary extracts that caused fibroblasts to proliferate, leading to the coining of the term "fibroblast growth factor".[1][2]
The Bifurcation: Acidic and Basic FGF
In a landmark 1975 publication, Gospodarowicz and his colleagues described the further fractionation of these extracts using acidic and basic pH, which led to the separation of two distinct forms of FGF: acidic Fibroblast Growth Factor (aFGF or FGF1) and basic Fibroblast Growth Factor (bFGF or FGF2).[1] This pivotal discovery laid the groundwork for the independent characterization of these two closely related but distinct growth factors.
The Path to Purity: Evolution of Experimental Protocols
The initial challenge in studying bFGF was its purification to homogeneity. The early protocols were multi-step processes that were gradually refined to improve yield and purity.
Early Purification Methodologies
The foundational method for bFGF purification from bovine pituitary glands, as described by Gospodarowicz in 1975, involved a series of conventional protein purification techniques.
Experimental Protocol: Initial bFGF Purification (Gospodarowicz, 1975)
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Homogenization: Bovine pituitary glands were homogenized in a solution of 0.15 M ammonium (B1175870) sulfate (B86663) at a pH of 4.5.[3]
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Ammonium Sulfate Precipitation: The homogenate was subjected to fractional precipitation with ammonium sulfate to enrich for the growth factor activity.
-
Ion-Exchange Chromatography: The active fraction was then applied to a carboxymethyl-Sephadex column. Gradient elution was used to separate proteins based on their charge.[4]
-
Gel Filtration Chromatography: The final purification step involved chromatography on a Sephadex G-50 column to separate proteins based on their size.[4]
This multi-step process was laborious and yielded a relatively low amount of purified protein, approximately 5 mg per kilogram of pituitary tissue.[4]
The Heparin Affinity Revolution
A major breakthrough in bFGF purification came with the discovery of its high affinity for heparin. This property was exploited to develop a highly efficient affinity chromatography step that has become central to bFGF purification.
Experimental Protocol: Heparin-Sepharose Affinity Chromatography
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Column Preparation: A column is packed with Heparin Sepharose 6 Fast Flow resin and equilibrated with a binding buffer (e.g., 10–20 mM sodium citrate, pH 7.4, with a low concentration of NaCl to reduce non-specific binding).[5]
-
Sample Loading: The partially purified bFGF-containing extract is loaded onto the column. bFGF binds to the immobilized heparin.
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Washing: The column is washed extensively with the binding buffer to remove unbound proteins.
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Elution: bFGF is eluted from the column using a high-salt buffer (e.g., a gradient or step-elution with increasing NaCl concentration).[6]
The introduction of heparin affinity chromatography dramatically improved the purity and yield of bFGF, facilitating its detailed characterization.
Figure 1. A generalized experimental workflow for the purification and characterization of bFGF from bovine pituitary glands.
Biochemical Characterization: Unveiling the Properties of bFGF
With purified bFGF in hand, researchers began to meticulously characterize its biochemical and physical properties.
Molecular Weight Determination
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) was the primary method used to determine the molecular weight of bFGF. Early studies reported a molecular weight of approximately 13,300 Da for the polypeptide purified from the bovine pituitary.[4] However, subsequent research revealed the existence of multiple molecular weight forms of bFGF. For instance, homogenization of human benign prostatic hyperplastic tissue in the presence of protease inhibitors yielded a 17,400 Da form, while in their absence, a smaller 16,600 Da form was isolated.[7]
| Source Tissue | Reported Molecular Weight (Da) | Experimental Method | Reference |
| Bovine Pituitary | 13,300 | Polyacrylamide Gel Electrophoresis | Gospodarowicz, 1975[4] |
| Bovine Pituitary | ~16,000 | Polyacrylamide Gel Electrophoresis | Böhlen et al., 1984[8] |
| Human Benign Prostatic Hyperplasia | 17,400 | Not Specified | Story et al., 1987[7] |
| Human Benign Prostatic Hyperplasia | 16,600 | Not Specified | Story et al., 1987[7] |
Isoelectric Point
Isoelectric focusing (IEF) was employed to determine the isoelectric point (pI) of bFGF. As its name suggests, bFGF was found to be a basic protein.
Experimental Protocol: Isoelectric Focusing
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Gel Preparation: A polyacrylamide gel containing a mixture of ampholytes is cast to create a stable pH gradient.[9]
-
Sample Application: The purified bFGF sample is applied to the gel.[9]
-
Focusing: An electric field is applied across the gel. The bFGF molecules migrate through the pH gradient until they reach the pH that corresponds to their isoelectric point, at which point their net charge is zero, and migration ceases.[10]
-
Visualization: The focused protein bands are visualized by staining.[9]
Using this technique, Gospodarowicz and colleagues determined the pI of the principal active components of brain-derived FGF to be 9.6 and 9.54.[11]
| Source Tissue | Reported Isoelectric Point (pI) | Experimental Method | Reference |
| Bovine Brain | 9.6 | Isoelectric Focusing | Gospodarowicz et al., 1982[11] |
| Bovine Brain | 9.54 | Isoelectric Focusing | Gospodarowicz et al., 1982[11] |
Amino Acid Sequencing
The determination of the amino-terminal amino acid sequence of bFGF was a critical step in establishing its unique identity. The sequence Pro-Ala-Leu-Pro-Glu-Asp-Gly-Gly-Ser-Gly-Ala-Phe-Pro-Pro-Gly was determined for pituitary-derived bFGF.[8] This sequence information confirmed that bFGF was distinct from other known growth factors and paved the way for the cloning of the bFGF gene. Further studies revealed that human placental bFGF had an extended amino terminus compared to the bovine pituitary form.[12]
Elucidating the Mechanism of Action: The bFGF Signaling Pathway
Once purified and characterized, the next frontier was to understand how bFGF exerts its effects on target cells. Early studies focused on identifying the cell surface receptors and the intracellular signaling cascades activated by bFGF.
It was established that bFGF binds to high-affinity fibroblast growth factor receptors (FGFRs), which are receptor tyrosine kinases.[13][14] The binding of bFGF, in conjunction with heparan sulfate proteoglycans as co-receptors, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[2][13]
This autophosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways. One of the first and most well-characterized pathways to be elucidated was the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway.
Experimental Evidence for Ras-MAPK Pathway Activation
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Western Blot Analysis: Treatment of cells with bFGF was shown to induce the phosphorylation of key MAPK pathway components, including ERK1/2, p38, and JNK, as detected by Western blotting with phospho-specific antibodies.[15]
-
Role of FRS2α: Fibroblast growth factor receptor substrate 2 alpha (FRS2α) was identified as a key docking protein that is phosphorylated upon FGFR activation.[16]
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Recruitment of Adaptor Proteins: Phosphorylated FRS2α was shown to recruit a complex of adaptor proteins, including GRB2 and SOS, which in turn activates Ras.[16][17]
Figure 2. A simplified diagram of the early-elucidated bFGF-induced Ras-MAPK signaling pathway.
Conclusion
The discovery of basic fibroblast growth factor was a journey of meticulous biochemical investigation, from the initial observation of a mitogenic activity to the purification of a distinct molecular entity and the elucidation of its fundamental mechanism of action. The experimental protocols developed during this era, particularly the advent of heparin affinity chromatography, were instrumental in advancing the field. For contemporary researchers and those in drug development, this history not only provides a fascinating account of scientific discovery but also underscores the foundational principles of growth factor biology that continue to inform the development of novel therapeutics targeting the FGF signaling pathway in a wide range of diseases, from cancer to regenerative medicine.
References
- 1. Isolation of brain fibroblast growth factor by heparin-Sepharose affinity chromatography: identity with pituitary fibroblast growth factor - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Simple and Efficient Purification of Recombinant Proteins using the Heparin-Binding Affinity Tag - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Purification in high yield of brain fibroblast growth factor by preparative isoelectric focusing at pH 9.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. assaygenie.com [assaygenie.com]
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